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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B8261911 Get Quote

Technical Support Center: Rediocide C
Disclaimer: Rediocide C is not a recognized commercial product. This guide is based on

established scientific principles for reducing autofluorescence caused by chemical fixatives

(e.g., formaldehyde, glutaraldehyde). The protocols provided are general recommendations

and may require optimization for your specific sample type and experimental setup.

Frequently Asked Questions (FAQs)
Q1: What is Rediocide C-induced autofluorescence and why is it a problem?

A1: Rediocide C-induced autofluorescence is a background signal generated by the chemical

interaction between Rediocide C and components of your biological sample. Like common

aldehyde fixatives, it likely creates fluorescent byproducts by cross-linking proteins and other

biomolecules.[1][2] This intrinsic fluorescence can be problematic because its broad emission

spectrum can overlap with the signal from your specific fluorescent probes (e.g., GFP, Alexa

Fluor dyes), reducing the signal-to-noise ratio and making it difficult to distinguish your target's

true signal from the background noise.[3]

Q2: What are the main strategies to reduce autofluorescence caused by a chemical fixative like

Rediocide C?

A2: There are three primary strategies to combat fixative-induced autofluorescence:
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Chemical Quenching: This involves treating the sample with chemical reagents that reduce

or mask the fluorescent compounds. Common agents include Sodium Borohydride, which

chemically reduces aldehyde groups, and dyes like Sudan Black B, which mask lipophilic

fluorophores like lipofuscin.[2][3][4][5]

Photobleaching: This method involves intentionally exposing the sample to high-intensity

light before labeling with your fluorescent probe. This process destroys the endogenous and

fixative-induced fluorophores, reducing the overall background fluorescence.[6][7][8]

Spectral Unmixing: This is a computational imaging technique. The microscope captures the

emission spectrum from each pixel and, by knowing the specific spectral signature of the

autofluorescence and your probe, it can mathematically separate the two signals to generate

a clean image.[9][10][11]

Q3: Which autofluorescence reduction technique is best for my experiment?

A3: The best technique depends on your sample type, the severity of the autofluorescence,

and the equipment you have available.

For aldehyde-induced autofluorescence, Sodium Borohydride is a good first choice.[12]

For tissues with high lipid content or age-related pigments (lipofuscin), Sudan Black B or

commercial reagents like TrueBlack™ are very effective.[13][14][15]

If chemical treatments might damage your epitope of interest, photobleaching is a non-

invasive alternative, though it can be time-consuming.[7]

If you have access to a spectral confocal microscope, spectral unmixing is a powerful, non-

destructive option that can separate even highly overlapping signals.[10][16]

Q4: My Rediocide C-treated sample shows high background across multiple channels (blue,

green, red). Can I solve this just by using different microscope filters?

A4: While optimizing filter selection is good practice, it is often insufficient for fixative-induced

autofluorescence. This type of autofluorescence typically has a very broad emission spectrum,

meaning it bleeds into multiple detection channels.[2][4][17] The most effective solution is to

reduce the source of the autofluorescence itself using one of the methods described above.
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For best results, you can combine a reduction method with the use of far-red fluorophores (e.g.,

Alexa Fluor 647), as autofluorescence is typically weakest in this region of the spectrum.[2][18]

Troubleshooting Guide
Problem: After using Rediocide C, my entire sample has a bright, diffuse green/yellow glow

that obscures my specific signal.

Solution: This is characteristic of aldehyde-induced autofluorescence.

Primary Recommendation: Treat your fixed samples with a chemical quenching agent.

Sodium Borohydride is highly effective at reducing aldehyde groups to non-fluorescent

alcohols.[3][12] See Protocol 1 for a detailed methodology.

Alternative: If you suspect the autofluorescence is from other endogenous sources like

collagen or elastin, you can try photobleaching the sample before you apply your fluorescent

antibodies.[6][19]

Problem: The chemical quenching agent I tried (e.g., Sodium Borohydride) seemed to damage

my sample's morphology or destroy my antigen.

Solution:

Optimize Concentration and Time: Reduce the concentration of the quenching agent or the

incubation time. For Sodium Borohydride, vigorous bubbling is normal but can be harsh;

ensure the treatment is not excessively long.[12]

Try a Different Quencher: Consider using a masking agent like Sudan Black B, which is

applied after your staining protocol and is less likely to affect the antigen-antibody interaction.

[13][20] See Protocol 2. Note that SBB can sometimes introduce its own background in far-

red channels.[14]

Switch to a Non-Chemical Method: Use photobleaching (Protocol 3) or spectral unmixing, as

these methods do not involve adding potentially disruptive chemicals to your sample.[7][16]

Problem: I see bright, punctate (dot-like) fluorescent spots in my images that are not my

specific signal.
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Solution: This pattern is often due to lipofuscin, an age-related pigment that accumulates in

lysosomes of many cell types.[14][19]

Primary Recommendation: Treat your samples with a lipophilic dye that quenches lipofuscin

autofluorescence. Sudan Black B is a classic choice.[14][15] Commercial reagents such as

TrueVIEW™ or TrueBlack™ are also specifically designed for this purpose and may offer

lower background.[13][20] See Protocol 2 for Sudan Black B application.

Control for Lipofuscin: Image an unstained control slide from a similar sample. If the punctate

spots are visible, it confirms they are autofluorescence from lipofuscin.

Data Presentation
Table 1: Comparison of Common Chemical Quenching Agents
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Agent/Meth
od

Primary
Target

Mechanism
of Action

Typical
Concentrati
on & Time

Advantages
Disadvanta
ges

Sodium

Borohydride

Aldehyde

groups from

fixatives[3]

Chemical

reduction of

aldehydes to

non-

fluorescent

alcohols[3]

0.1% - 1% in

PBS for 10-

30 min[5][12]

Very effective

for fixative-

induced

autofluoresce

nce; simple

protocol.

Can cause

tissue

damage or

bubbling;

may affect

some

antigens.[12]

Sudan Black

B (SBB)

Lipofuscin,

Lipids[13][14]

A dark,

lipophilic dye

that

physically

masks

fluorescent

granules.

0.1% - 0.3%

in 70%

ethanol for 5-

20 min[15]

[21]

Highly

effective for

lipofuscin;

can be

applied after

staining.[20]

Can

introduce

background

in the far-red

channel; may

precipitate on

the slide.[14]

Commercial

Reagents

(e.g.,

TrueVIEW™,

TrueBlack™)

Lipofuscin,

Collagen,

Elastin,

RBCs[20]

Proprietary

mixture of

masking

agents and

quenchers.

Per

manufacturer'

s instructions.

Optimized for

high efficacy

and low

background;

easy to use.

[13]

Higher cost

compared to

basic lab

chemicals.

Copper

Sulfate
General

Unknown,

likely involves

chelation or

quenching.

10 mM in

ammonium

acetate buffer

for 10-90 min.

Can be

effective in

some tissues.

Variable

success rate;

can reduce

specific

signal

intensity.

Table 2: Overview of Autofluorescence Reduction Strategies
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Strategy Principle
Time
Required

Ease of Use
Impact on
Sample

Equipment
Needed

Chemical

Quenching

Chemically

modify or

mask

fluorescent

molecules.

15 - 60

minutes
Easy

Potentially

harsh; may

alter

antigens.

Standard lab

chemicals &

glassware.

Photobleachi

ng

Destroy

fluorophores

with high-

intensity light.

[8]

30 minutes to

several

hours[7][22]

Easy

Can cause

photodamage

to tissue or

epitopes if

overexposed.

[6]

Fluorescence

microscope

or a

dedicated

LED light

source.[7]

Spectral

Unmixing

Computation

ally separate

overlapping

emission

spectra.[9]

Imaging time

+ post-

processing

Moderate to

Advanced

Non-invasive;

no physical

alteration to

the sample.

Spectral

confocal

microscope

and analysis

software.[10]

Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use after fixation with Rediocide C and before the blocking step of

your immunofluorescence protocol.

Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate them through

a graded ethanol series to distilled water.

Prepare Solution: Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride (NaBH₄) in ice-

cold PBS. For example, add 10 mg of NaBH₄ powder to 10 mL of PBS. Prepare this

immediately before use, as the solution is not stable.[5]

Incubation: Cover the tissue sections with the NaBH₄ solution and incubate for 10-15

minutes at room temperature. You may observe bubbling as hydrogen gas is released; this is
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normal.[5][12] For very strong autofluorescence, you can perform two shorter incubations

with a fresh solution each time.[19]

Washing: Wash the sections thoroughly three times for 5 minutes each in PBS to remove all

traces of the Sodium Borohydride.[5]

Proceed with Staining: You can now proceed with your standard immunofluorescence

protocol, starting with the blocking step.

Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence

This protocol is typically performed after the completion of your entire staining protocol, just

before coverslipping.

Complete Staining: Perform all immunofluorescence steps, including primary and secondary

antibody incubations and final washes.

Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir

for 10-20 minutes and filter the solution through a 0.2 µm filter to remove any undissolved

particles.[15][21]

Incubation: Incubate the stained slides in the filtered SBB solution for 5-10 minutes at room

temperature in the dark.[5][20]

Destaining/Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash

thoroughly in PBS.[5]

Mounting: Mount the coverslip using an aqueous mounting medium. Do not allow the sample

to dry out.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This protocol is performed after fixation and rehydration but before applying any antibodies.

Sample Preparation: Prepare your slides as you normally would up to the point before

blocking. Ensure the sample is kept hydrated with PBS under a coverslip.
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Expose to Light: Place the slide on the microscope stage. Using a broad-spectrum light

source (like a mercury lamp or LED) and a wide-open objective (e.g., 40x), expose the

sample to continuous, high-intensity illumination.[6][23]

Bleaching Process: Systematically move across the entire tissue area, exposing each field of

view for 1-3 minutes, or until the visible autofluorescence has faded. The total time can range

from 30 minutes to over 2 hours depending on the sample and light source intensity.[7][22]

Washing: After photobleaching, wash the sample once with PBS.

Proceed with Staining: Proceed with your standard immunofluorescence protocol, starting

with the blocking step.

Visualizations
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Problem:
High Background Fluorescence

What does the
background look like?

Diffuse, widespread glow
(e.g., green/yellow)

 Diffuse 

Bright, punctate spots
(dot-like)

 Punctate 

Likely Aldehyde-Induced AF.
Try Sodium Borohydride

(Protocol 1)

Likely Lipofuscin AF.
Try Sudan Black B

(Protocol 2)

Did the treatment damage
the sample or signal?

Use a non-chemical method:
- Photobleaching (Protocol 3)

- Spectral Unmixing

 Yes 

Problem Solved:
Proceed with Imaging

 No 

Yes No

Click to download full resolution via product page

Caption: Troubleshooting workflow for Rediocide C autofluorescence.
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Borohydride in cold PBS

Incubate sections for
10-15 min at RT
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Caption: Workflow for Sodium Borohydride chemical quenching protocol.
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Caption: Logical diagram of the spectral unmixing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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